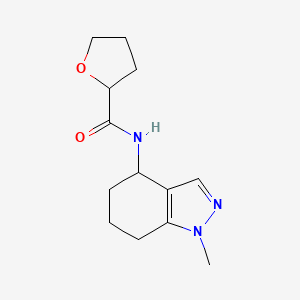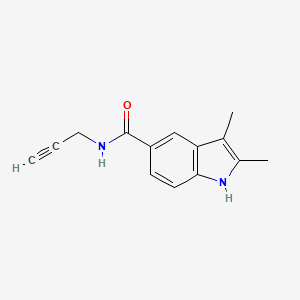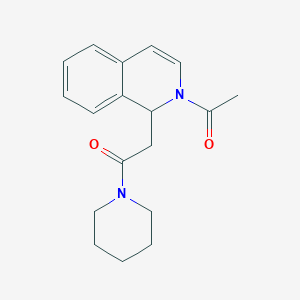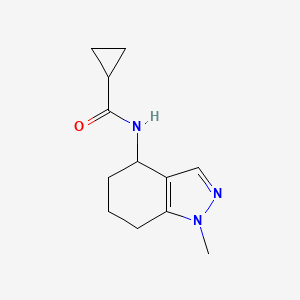
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide, also known as MTIC, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MTIC is a cyclopropane-based compound that has been synthesized using various methods.
作用机制
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of reactive oxygen species, which can cause oxidative stress in cancer cells and lead to their death.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been found to increase the production of the protein p53, which is involved in the regulation of cell growth and apoptosis. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.
实验室实验的优点和局限性
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs to increase their effectiveness. Additionally, further research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to develop more water-soluble derivatives of the compound.
Conclusion:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to explore its potential use in combination with other drugs.
合成方法
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide.
科学研究应用
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-11-4-2-3-10(9(11)7-13-15)14-12(16)8-5-6-8/h7-8,10H,2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMFIBYUOWGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)
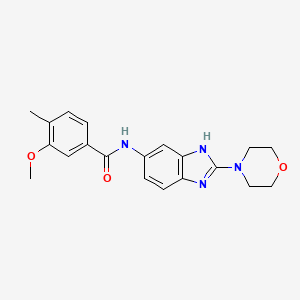

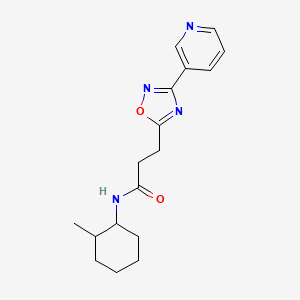
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)


![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
